2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone
Description
This compound is a thioether-containing derivative featuring a 1,4-thiazepane ring fused with a thiophene moiety and an indole-thio substituent. The 1,4-thiazepane core confers conformational flexibility, while the thiophene and indole groups may enhance π-π stacking interactions in biological systems. The ethanone linkage provides a reactive site for further functionalization.
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS3/c22-19(13-25-18-12-20-15-5-2-1-4-14(15)18)21-8-7-17(24-11-9-21)16-6-3-10-23-16/h1-6,10,12,17,20H,7-9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPMTJYQSNNEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions:
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Formation of the Indole-Thioether Intermediate
Starting Materials: 1H-indole-3-thiol and an appropriate alkyl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
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Synthesis of the Thiazepane Ring
Starting Materials: The indole-thioether intermediate and a thiophene-containing amine.
Reaction Conditions: Cyclization is achieved using a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
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Final Coupling Step
Starting Materials: The thiazepane intermediate and an appropriate acyl chloride.
Reaction Conditions: The coupling reaction is performed in the presence of a base like triethylamine (TEA) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The indole moiety can undergo oxidation to form various oxidized derivatives.
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
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Reduction
- The thiazepane ring can be reduced to form simpler thiazolidine derivatives.
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
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Substitution
- The thiophene group can participate in electrophilic aromatic substitution reactions.
Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced thiazepane derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple heteroatoms.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates of enzymes, while the thiazepane ring can provide steric hindrance, affecting the binding affinity and specificity. The thiophene group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
The following compounds share partial structural homology with the target molecule:
Key Differences and Implications
Backbone Flexibility vs. Rigidity: The target compound’s 1,4-thiazepane ring introduces flexibility compared to rigid thiazole or thiadiazole cores in analogs . This may influence binding to dynamic protein pockets.
Substituent Effects: The indole-thio group in the target compound could enhance interactions with tryptophan-binding sites in enzymes, whereas the benzoyl or dimethoxybenzyl groups in analogs prioritize steric bulk over π-stacking.
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step coupling of thiophene-functionalized thiazepane with indole-thiol, analogous to methods in . However, yields for such complex scaffolds are often lower (<50%) compared to simpler thiazole derivatives (e.g., 82% for compound 10 in ).
Research Findings and Hypotheses
- The indole group may potentiate this effect by mimicking tryptophan residues in kinase inhibitors.
- Thermodynamic Stability : The 1,4-thiazepane ring’s conformational flexibility could reduce crystallinity compared to rigid analogs, complicating X-ray validation (see for structure-validation challenges).
- SAR (Structure-Activity Relationship) : Replacement of the indole-thio group with cyclopentylthio (as in ) may trade off bioactivity for metabolic stability, a common optimization strategy in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
